molecular formula C13H19ClN2 B12821785 1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine

1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine

Cat. No.: B12821785
M. Wt: 238.75 g/mol
InChI Key: FEUUFLRMGRVTRX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom of a piperidine ring, with a methyl group also attached to the nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine typically involves the reaction of 2-chlorobenzyl chloride with N-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmission. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-N-methylpiperidin-4-amine: Characterized by the presence of a chlorobenzyl group and a methyl group attached to the piperidine ring.

    1-(2-Chlorobenzyl)-N-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Chlorobenzyl)-N-isopropylpiperidin-4-amine: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its lipophilicity and potential interactions with biological membranes, while the methyl group influences its metabolic stability and pharmacokinetic profile.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H19ClN2/c1-15-12-6-8-16(9-7-12)10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3

InChI Key

FEUUFLRMGRVTRX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2Cl

Origin of Product

United States

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